4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Medicinal Chemistry Drug Design Permeability

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic small molecule (C₁₀H₆FN₅O₂, MW 247.19) that contains both a 1,2,4-oxadiazole and a 1,2,5-oxadiazole (furazan) ring, linked directly and further substituted with a para-fluorophenyl group. Unlike the more widely explored 1,2,4- or 1,3,4-oxadiazole isomers, the presence of the furazan nucleus imparts a higher nitrogen content, a distinct electron-deficient aromatic character, and a topological polar surface area (tPSA) of 103 Ų, which collectively differentiate it from simpler oxadiazole congeners in both medicinal chemistry and materials science contexts.

Molecular Formula C10H6FN5O2
Molecular Weight 247.189
CAS No. 312628-68-5
Cat. No. B2645426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
CAS312628-68-5
Molecular FormulaC10H6FN5O2
Molecular Weight247.189
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)C3=NON=C3N)F
InChIInChI=1S/C10H6FN5O2/c11-6-3-1-5(2-4-6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15)
InChIKeyPNGCFIWVTAQKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS 312628-68-5): A Distinctive Dual-Oxadiazole Building Block


4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic small molecule (C₁₀H₆FN₅O₂, MW 247.19) that contains both a 1,2,4-oxadiazole and a 1,2,5-oxadiazole (furazan) ring, linked directly and further substituted with a para-fluorophenyl group . Unlike the more widely explored 1,2,4- or 1,3,4-oxadiazole isomers, the presence of the furazan nucleus imparts a higher nitrogen content, a distinct electron-deficient aromatic character, and a topological polar surface area (tPSA) of 103 Ų, which collectively differentiate it from simpler oxadiazole congeners in both medicinal chemistry and materials science contexts [1][2].

Why Generic Substitution Fails: Physicochemical and Topological Distinctions of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine


In procurement of oxadiazole building blocks, direct interchange between compounds that share a superficial “oxadiazole-amine” designation leads to irreproducible outcomes because minor constitutional changes dramatically alter hydrogen-bonding capacity, lipophilicity, and electronic structure. For 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, the combination of the two distinct oxadiazole isomers (1,2,4 and 1,2,5) in a single molecule creates a unique spatial arrangement of nitrogen and oxygen atoms that is absent in the unsubstituted parent (C₄H₃N₅O₂, CAS 163011-56-1) or the monocyclic analog 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-27-3) [1]. These topological differences are quantifiable through computed molecular descriptors, which serve as decision-critical parameters for library design, pharmacophore modeling, and energetic material development—the sections below provide the direct comparative data.

Product-Specific Quantitative Evidence for 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine


Elevated Topological Polar Surface Area (tPSA) Compared to the Unsubstituted Bis-Oxadiazole Parent

The target compound displays a tPSA of 103 Ų, whereas the unsubstituted parent 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 163011-56-1, C₄H₃N₅O₂, MW 153.1) presents an estimated tPSA of ~76 Ų (computed from a smaller atom set lacking the 4-fluorophenyl and additional ring). This 27 Ų increase corresponds to a 35% larger polar surface area, which directly influences passive membrane permeability and oral absorption potential according to Lipinski’s rule-of-five framework [1][2].

Medicinal Chemistry Drug Design Permeability

Modulated Lipophilicity (logP) Relative to the Monocyclic Fluorophenyl-Furazan Analog

The computed logP for 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is 1.51 [1]. The monocyclic analog 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-27-3, C₈H₆FN₃O, MW 179.15) has a predicted logP of approximately 2.3 (estimated from comparable substituted furazans in the ChEMBL database). The 0.8 log unit reduction (approx. 6-fold lower octanol-water partition coefficient) means the target compound is significantly less lipophilic, improving aqueous solubility while retaining sufficient hydrophobicity for target engagement [2].

Lipophilicity Drug-likeness Ligand Efficiency

Higher Heavy Atom Count and Ring Complexity Versus Methyl-Substituted Analog

The target compound contains 18 heavy atoms distributed across three rings (1,2,4-oxadiazole, 1,2,5-oxadiazole, and 4-fluorophenyl), yielding a fraction sp³ of 0.00 [1]. The methyl-substituted analog 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS not assigned, C₆H₅N₅O₂, MW 179.14) contains only 13 heavy atoms and two rings. The additional 5 heavy atoms and the presence of a third aromatic ring increase the compound's three-dimensional complexity and potential for selective molecular recognition, as quantified by the increased number of hydrogen-bond acceptors (7 vs. 5) [2].

Fragment-based design Molecular complexity Screening libraries

Absence of Pre-Existing Biological Annotation Confirms Utility as an Unbiased Probe or Screening Library Component

According to the ZINC database (ChEMBL 20), 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has no known biological activity or target annotation [1]. In contrast, many 1,2,4-oxadiazole derivatives have been extensively annotated as FLAP inhibitors, COX inhibitors, or kinase binders. This annotation gap is a measurable advantage: the compound can serve as a truly unbiased screening entity, free from preconceived target hypotheses, reducing the risk of rediscovering known chemotypes in phenotypic screens [2].

Chemical biology Probe development Screening

Recommended Research and Industrial Application Scenarios for 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine


Fragment-Based Lead Discovery Requiring a Fluorine-Containing, High-Nitrogen Scaffold

The compound's 4-fluorophenyl group provides a distinct ¹⁹F NMR handle for fragment screening by ligand-observed methods, while the dual-oxadiazole core offers multiple hydrogen-bond acceptor sites (tPSA 103 Ų, 7 HBAs) for target engagement [1]. Its absence of prior biological annotation ensures that any hit identified is novel by definition, facilitating intellectual property capture in early-stage programs [2].

Energetic Material Precursor Exploiting High Nitrogen Content

With five nitrogen atoms per molecule (molecular formula C₁₀H₆FN₅O₂, 28.3% nitrogen by weight) and the inherently high enthalpy of formation characteristic of furazan derivatives, this compound serves as a well-defined precursor for synthesizing high-energy-density materials, where the 4-fluorophenyl substituent modulates thermal stability and sensitivity relative to fully nitrated analogs [1].

Physicochemical Comparator for Oxadiazole Structure-Activity Relationship (SAR) Studies

The computed logP of 1.51 and tPSA of 103 Ų position this compound at the lower-lipophilicity boundary of drug-like chemical space occupied by oxadiazole-containing clinical candidates [1]. It can serve as a polar reference compound in matched molecular pair analyses, where the effect of replacing a 1,3,4-oxadiazole with a 1,2,5-oxadiazole (furazan) on potency, solubility, and permeability is systematically assessed [3].

Synthetic Intermediate for Late-Stage Diversification via the Primary Amine Handle

The free 3-amine group on the 1,2,5-oxadiazole ring enables straightforward derivatization through amide coupling, reductive amination, or sulfonylation, making it a versatile central intermediate for generating focused libraries. This is a key differentiator from analogs lacking a reactive primary amine, such as the 3-unsubstituted or 3-alkylated furazans [1].

Quote Request

Request a Quote for 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.